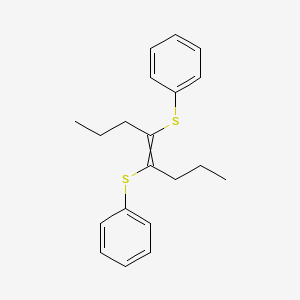
1,1'-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is an organic compound characterized by the presence of a disulfide linkage between two benzene rings, with an oct-4-ene chain connecting the sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene typically involves the reaction of 4-octene with thiol-containing benzene derivatives under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as iodine or a peroxide to facilitate the formation of the disulfide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitrobenzene or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and redox regulation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene exerts its effects is primarily through its ability to undergo redox reactions. The disulfide bond can be reversibly oxidized and reduced, allowing it to participate in various biochemical processes. This redox activity can modulate the function of proteins and enzymes that contain cysteine residues, thereby influencing cellular signaling pathways and redox homeostasis.
Comparación Con Compuestos Similares
- 1,1’-(Cyclopropylidene-λ4-sulfanediyl)dibenzene
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Ethane-1,1-diyl)-4,4’-(2-methylpropyl)dibenzene
Comparison: Compared to these similar compounds, 1,1’-(Oct-4-ene-4,5-diyldisulfanediyl)dibenzene is unique due to its longer alkene chain, which can impart different physical and chemical properties
Propiedades
Número CAS |
669723-25-5 |
|---|---|
Fórmula molecular |
C20H24S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
5-phenylsulfanyloct-4-en-4-ylsulfanylbenzene |
InChI |
InChI=1S/C20H24S2/c1-3-11-19(21-17-13-7-5-8-14-17)20(12-4-2)22-18-15-9-6-10-16-18/h5-10,13-16H,3-4,11-12H2,1-2H3 |
Clave InChI |
KEDBSQXEDBMOGK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C(CCC)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



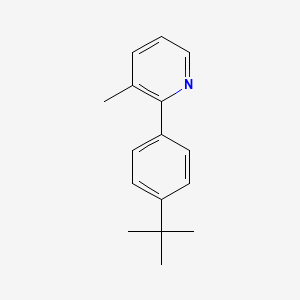
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)

![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)
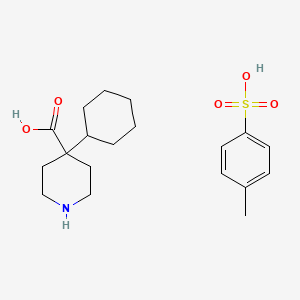
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
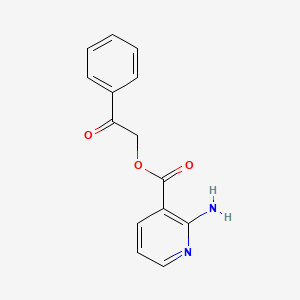
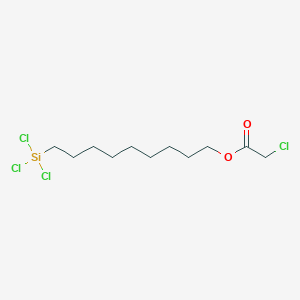
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
